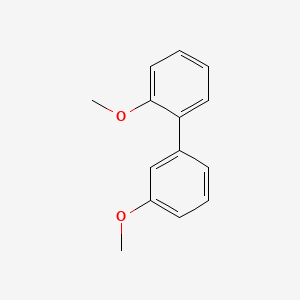

1,1'-Biphenyl, 2,3'-dimethoxy-

Description

Theoretical Framework for Biphenyl (B1667301) Derivatives in Contemporary Chemical Research

Biphenyl derivatives, consisting of two connected phenyl rings, are fundamental structures in organic chemistry. nih.govspectrabase.com Their significance lies in their unique conformational flexibility and electronic properties. The torsional angle (dihedral angle) between the two phenyl rings is a critical parameter that dictates the extent of π-conjugation, which in turn governs the molecule's electronic and photophysical characteristics. bldpharm.com Contemporary research heavily relies on computational methods like Density Functional Theory (DFT) to predict the geometries, electronic structures (such as HOMO-LUMO energy gaps), and spectroscopic properties of these molecules. rsc.orgsigmaaldrich.com These theoretical investigations are crucial for designing novel biphenyl-based materials for applications like organic solar cells and photosensitizers. sigmaaldrich.comepa.gov The planarity of the biphenyl system is often linked to enhanced conjugation, which can be tuned by the introduction of various substituents. rsc.orgepa.gov

The synthesis of biphenyl derivatives has evolved significantly over the past century, with cross-coupling reactions such as the Suzuki, Stille, and Negishi reactions becoming indispensable tools for their construction. spectrabase.com These methods allow for the precise and scalable synthesis of a vast library of substituted biphenyls, facilitating systematic studies of structure-property relationships. spectrabase.com Biphenyls serve as foundational components in the production of dyes, liquid crystals, and are pivotal in drug discovery, with derivatives exhibiting a wide range of pharmacological activities. nih.gov

Significance of Methoxy (B1213986) Substituents in Directing Chemical Reactivity and Properties

The methoxy group (-OCH₃) is a powerful substituent in organic synthesis, exerting a profound influence on the reactivity and properties of the aromatic ring to which it is attached. researchgate.net It is classified as an ether functional group and is generally stable. researchgate.net The oxygen atom's lone pairs of electrons can participate in resonance with the aromatic π-system, an effect that generally dominates its electron-withdrawing inductive effect. chemicalbook.com This resonance donation increases electron density on the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic aromatic substitution. nih.gov Consequently, the methoxy group is a strong activating and ortho-, para-directing group. nih.govresearchgate.net

However, the position of the methoxy group is critical. When at the meta position, its electron-donating resonance effect is not felt, and it acts as an electron-withdrawing group primarily through induction. chemicalbook.comnih.gov The presence of methoxy groups also impacts physical properties such as solubility, boiling point, and can be crucial for the biological activity of many natural products and pharmaceuticals. researchgate.net Furthermore, steric hindrance from the methoxy group, especially at the ortho position, can significantly influence the torsional angle in biphenyl systems and alter reaction pathways. nih.gov

Research Landscape and Specific Focus on 1,1'-Biphenyl, 2,3'-Dimethoxy-

The research landscape for dimethoxybiphenyls is vast, yet detailed studies often concentrate on symmetrical isomers like 4,4'- or 3,3'-dimethoxybiphenyl (B1581302). The asymmetrically substituted 1,1'-Biphenyl, 2,3'-dimethoxy- remains a less-explored molecule. However, significant insight can be drawn from synthetic studies of its derivatives.

A notable advancement in this area is the synthesis of 3',5-dichloro-2,3-dimethoxy-1,1'-biphenyl , a chlorinated analog of the target compound. nih.govnih.gov This derivative was successfully synthesized via a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds between two aromatic rings. nih.gov This synthetic strategy highlights a viable pathway to access asymmetrically substituted dimethoxybiphenyls, which are valuable as intermediates and as metabolites for toxicological studies of environmental pollutants like polychlorinated biphenyls (PCBs). nih.govnih.gov

The successful synthesis and characterization of this chlorinated derivative have provided concrete structural data, confirming the substitution pattern through X-ray crystallography. nih.govnih.gov The crystal structure provides precise information on bond lengths, bond angles, and the dihedral angle between the phenyl rings, which are critical for understanding its three-dimensional shape and potential interactions.

While specific research findings on the parent compound, 1,1'-Biphenyl, 2,3'-dimethoxy-, are scarce in the reviewed literature, the data from its chlorinated derivative offers a valuable reference point.

Table 1: Synthesis of 3',5-dichloro-2,3-dimethoxy-1,1'-biphenyl

| Reaction Type | Reactants | Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | 1-bromo-2,3-dimethoxybenzene and (3,5-dichlorophenyl)boronic acid | Low to good | nih.gov |

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2₁2₁2₁ | nih.gov |

This synthetic and structural work on a close derivative paves the way for future investigations into the properties and potential applications of 1,1'-Biphenyl, 2,3'-dimethoxy- itself. The established synthetic route could likely be adapted to produce the non-chlorinated parent compound, which would enable a full characterization of its physicochemical and spectroscopic properties, further enriching the understanding of dimethoxybiphenyl systems.

Structure

3D Structure

Properties

CAS No. |

24423-09-4 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

1-methoxy-2-(3-methoxyphenyl)benzene |

InChI |

InChI=1S/C14H14O2/c1-15-12-7-5-6-11(10-12)13-8-3-4-9-14(13)16-2/h3-10H,1-2H3 |

InChI Key |

HCQRCCSEMNVABN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CC=C2OC |

Origin of Product |

United States |

Chemical Transformations and Reaction Pathways of 1,1 Biphenyl, 2,3 Dimethoxy

Oxidative Reactions of Methoxy (B1213986) Groups and Aromatic Rings

The methoxy groups and the aromatic rings of 1,1'-Biphenyl, 2,3'-dimethoxy- are susceptible to oxidation. Harsh oxidizing agents can lead to the cleavage of the ether linkages of the methoxy groups, yielding the corresponding dihydroxybiphenyl. The aromatic rings themselves can undergo oxidation, which can result in the formation of quinone-like structures or ring-opening products, depending on the reaction conditions and the oxidizing agent employed. For instance, strong oxidants like chromium trioxide in sulfuric acid can oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones. imperial.ac.uk A milder alternative, the Jones oxidation (CrO3/H2SO4/acetone), can achieve similar transformations. imperial.ac.uk For more controlled oxidations, Collins' reagent (CrO3-pyridine complex) allows for the oxidation of primary alcohols to aldehydes in a non-aqueous environment. imperial.ac.uk

Reductive Processes to Hydrobiphenyl and Related Derivatives

The biphenyl (B1667301) core of 1,1'-Biphenyl, 2,3'-dimethoxy- can be reduced to form hydrobiphenyl derivatives. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2), can saturate one or both of the aromatic rings. fiveable.me The specific conditions of temperature and pressure will dictate the extent of reduction. Dissolving metal reductions, such as the Birch reduction using sodium or lithium in liquid ammonia (B1221849) with an alcohol co-solvent, can selectively reduce one of the aromatic rings to a dihydro derivative. fiveable.me

Directed Electrophilic Aromatic Substitution Patterns on the Biphenyl Core

The methoxy groups on 1,1'-Biphenyl, 2,3'-dimethoxy- are activating, ortho-, para-directing groups for electrophilic aromatic substitution. This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution. Consequently, electrophiles will preferentially add to the positions ortho and para to the methoxy groups.

In the case of 1,1'-Biphenyl, 2,3'-dimethoxy-, the 2-methoxy group on the first ring strongly activates the ortho (position 3) and para (position 5) positions. The 3'-methoxy group on the second ring activates its ortho (positions 2' and 4') and para (position 6') positions. The interplay of these directing effects and steric hindrance will determine the final product distribution in reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comlibretexts.org For example, in a disubstituted benzene (B151609), the incoming electrophile's position is determined by the directing effects of the existing substituents. youtube.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on 1,1'-Biphenyl, 2,3'-dimethoxy-

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 5-Nitro-1,1'-biphenyl, 2,3'-dimethoxy- and 4'-Nitro-1,1'-biphenyl, 2,3'-dimethoxy- |

| Bromination | Br⁺ | 5-Bromo-1,1'-biphenyl, 2,3'-dimethoxy- and 4'-Bromo-1,1'-biphenyl, 2,3'-dimethoxy- |

| Sulfonation | SO₃ | 1,1'-Biphenyl, 2,3'-dimethoxy-5-sulfonic acid and this compound4'-sulfonic acid |

Functional Group Interconversions at Periphery of 1,1'-Biphenyl, 2,3'-Dimethoxy-

Once initial substitutions have been made on the biphenyl core, a wide range of functional group interconversions can be performed. solubilityofthings.com These transformations are crucial for the synthesis of more complex derivatives.

For example, a nitro group, introduced via nitration, can be reduced to an amino group using reagents like tin(II) chloride (SnCl2) or through catalytic hydrogenation. vanderbilt.edu This amino group can then be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups, including halogens (Sandmeyer reaction), a cyano group, or a hydroxyl group.

If a methyl group were introduced via Friedel-Crafts alkylation, it could be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4). This carboxylic acid can then undergo esterification or be converted to an acyl chloride, which can then be used in a variety of nucleophilic acyl substitution reactions. fiveable.me An aldehyde can be formed through the Rosenmund reduction of an acyl chloride or the selective reduction of a thiol ester. fiveable.me

Table 2: Examples of Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

|---|---|---|

| -NO₂ | SnCl₂, HCl or H₂, Pd/C | -NH₂ |

| -NH₂ | NaNO₂, HCl | -N₂⁺Cl⁻ |

| -N₂⁺Cl⁻ | CuBr | -Br |

| -CH₃ | KMnO₄, heat | -COOH |

| -COOH | SOCl₂ | -COCl |

| -COCl | R'OH, pyridine (B92270) | -COOR' |

| -COCl | H₂, Pd/BaSO₄ | -CHO |

Cyclisation Reactions and Heterocycle Annulation on Dimethoxybiphenyl Frameworks

The 1,1'-Biphenyl, 2,3'-dimethoxy- framework can serve as a scaffold for the construction of fused heterocyclic systems. Intramolecular cyclization reactions can be designed to form new rings by introducing appropriate functional groups at key positions on the biphenyl core. For instance, the synthesis of benzo[b]thiophenes can be achieved through the iodocyclization/alkylation of 2-alkynylthioanisoles. nih.gov A similar strategy involving electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes can be used to prepare 2,3-disubstituted benzo[b]selenophenes. nih.gov

By strategically placing functional groups that can react with each other, it is possible to build additional rings onto the biphenyl structure. For example, a carboxylic acid at one position and a hydroxyl or amino group at an adjacent position could undergo an intramolecular condensation to form a lactone or lactam, respectively. The versatility of bis(allenes) in cyclization reactions also presents a pathway for creating a variety of polycarbo(hetero)cycles. rsc.org The stereochemistry of these cyclization products can often be controlled by the reaction conditions. researchgate.net

Advanced Spectroscopic Characterization of 1,1 Biphenyl, 2,3 Dimethoxy and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 1,1'-Biphenyl, 2,3'-dimethoxy-, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out its unique structure.

The ¹H NMR spectrum of 1,1'-Biphenyl, 2,3'-dimethoxy- is expected to exhibit a complex pattern of signals in the aromatic region, typically between δ 6.8 and 7.5 ppm, arising from the eight protons on the biphenyl (B1667301) core. The two methoxy (B1213986) groups will each produce a distinct singlet, likely in the range of δ 3.8 to 3.9 ppm.

Due to the asymmetrical substitution pattern, all eight aromatic protons are chemically non-equivalent and are expected to show distinct multiplets. The protons on the 2-methoxyphenyl ring and the 3'-methoxyphenyl ring will experience different electronic environments, leading to a complex splitting pattern. For comparison, in the related compound 2,4'-dimethoxybiphenyl, the aromatic protons appear in the range of δ 6.95-7.47 ppm, and the two methoxy groups show singlets at δ 3.81 and δ 3.84 ppm. rsc.org Similarly, for 3,3'-dimethoxybiphenyl (B1581302), the aromatic protons are observed between δ 6.83 and 7.32 ppm, with the methoxy protons appearing as a singlet at δ 3.82 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for 1,1'-Biphenyl, 2,3'-dimethoxy-

| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity |

| Aromatic H | 6.8 - 7.5 | Multiplet |

| Methoxy H (C2) | ~3.8 - 3.9 | Singlet |

| Methoxy H (C3') | ~3.8 - 3.9 | Singlet |

Note: The predicted values are based on the analysis of related dimethoxybiphenyl isomers.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 1,1'-Biphenyl, 2,3'-dimethoxy-, a total of 14 distinct carbon signals are expected, corresponding to the 12 carbons of the biphenyl rings and the two methoxy carbons. The carbon atoms directly bonded to the oxygen of the methoxy groups (C-2 and C-3') will be significantly deshielded, appearing in the downfield region of the aromatic spectrum, likely around δ 156-160 ppm. The other aromatic carbons will resonate in the typical range of δ 110-145 ppm. The two methoxy carbons will give rise to signals around δ 55-56 ppm.

In 2,4'-dimethoxybiphenyl, the carbon signals are observed at δ 158.58, 156.41, 131.43, 130.85, 130.65, 130.57, 128.58, 120.30, 113.44, 111.04, 55.50, and 55.24 ppm. rsc.org For 3,3'-dimethoxybiphenyl, ¹³C NMR data is also available, providing a basis for predicting the chemical shifts in the target molecule. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,1'-Biphenyl, 2,3'-dimethoxy-

| Carbon | Predicted Chemical Shift (δ ppm) |

| C-O (Aromatic) | 156 - 160 |

| C-C (Aromatic) | 110 - 145 |

| O-CH₃ | 55 - 56 |

Note: The predicted values are based on the analysis of related dimethoxybiphenyl isomers.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FTIR spectrum of 1,1'-Biphenyl, 2,3'-dimethoxy- is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include C-H stretching vibrations for the aromatic rings and the methoxy groups, C=C stretching vibrations within the aromatic rings, and C-O stretching vibrations for the ether linkages.

Specifically, the aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The aliphatic C-H stretching of the methoxy groups should be observed in the region of 2830-2950 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically give rise to several bands in the 1450-1600 cm⁻¹ region. Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether groups are expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. For instance, the FTIR spectrum of 3,3'-dimethoxybiphenyl shows key absorptions that support these expected ranges. nih.gov

Table 3: Predicted FTIR Absorption Bands for 1,1'-Biphenyl, 2,3'-dimethoxy-

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | > 3000 | Stretching |

| Aliphatic C-H (O-CH₃) | 2830 - 2950 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| Aryl-O (asymmetric) | ~1250 | Stretching |

| Aryl-O (symmetric) | ~1050 | Stretching |

Note: The predicted values are based on the analysis of related dimethoxybiphenyl isomers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

In a GC-MS analysis of 1,1'-Biphenyl, 2,3'-dimethoxy-, the compound would first be separated from any impurities on the gas chromatography column before entering the mass spectrometer. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₄H₁₄O₂), which is 214.26 g/mol .

The fragmentation pattern will be characteristic of a dimethoxybiphenyl structure. Common fragmentation pathways would involve the loss of a methyl group (-CH₃) to give a fragment at m/z 199, followed by the loss of a carbonyl group (-CO) to yield a fragment at m/z 171. Further fragmentation could lead to other smaller ions. For example, the GC-MS analysis of 4,4'-dimethoxybiphenyl shows a base peak at m/z 214, with significant fragments at m/z 199, 171, and 128. nih.gov

Table 4: Predicted GC-MS Fragmentation for 1,1'-Biphenyl, 2,3'-dimethoxy-

| m/z | Predicted Fragment |

| 214 | [M]⁺ (Molecular Ion) |

| 199 | [M - CH₃]⁺ |

| 171 | [M - CH₃ - CO]⁺ |

| 128 | [C₁₀H₈]⁺ |

Note: The predicted fragmentation is based on the analysis of related dimethoxybiphenyl isomers.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing polar molecules, allowing for their transfer into the gas phase as intact ions. colostate.edu In the context of dimethoxybiphenyl derivatives, ESI-MS provides precise molecular weight information and insights into fragmentation patterns, which helps to confirm molecular structures.

Typically, in positive-ion mode, a molecule like a dimethoxybiphenyl derivative will be detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) coupled with ESI can determine the elemental composition of the parent ion with high accuracy. For instance, in the analysis of a complex N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, the protonated molecule [M+H]⁺ was observed with a calculated m/z of 544.2494 and an experimental m/z of 544.2491, demonstrating a mass error of just -0.55 ppm. mdpi.com

Tandem mass spectrometry (ESI-MS/MS) experiments, which involve collision-induced dissociation (CID), are used to fragment the precursor ion. nih.gov The resulting product ions provide valuable structural information. For biphenyl derivatives, cleavage often occurs at the bond linking the two phenyl rings or at the ether linkages of the methoxy groups. mdpi.comnih.gov In phosphine-based ligands with benzene (B151609) and pyridine (B92270) backbones, fragmentation is observed to begin with the neutral loss of a substituent on the phosphorus atom, followed by cleavage of the P-X bond (where X is CH₂ or NH). nih.gov The fragmentation of a dimethoxybenzyl regioisomer in a related phenethylamine (B48288) compound yielded a unique and abundant fragment ion at m/z 136, which can be characteristic of that specific substitution pattern. researchgate.net

Table 1: ESI-MS Data for a Representative Biphenyl Derivative

| Ion | Calculated m/z | Found m/z | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 544.2494 | 544.2491 | -0.55 |

| [M+Na]⁺ | 566.2313 | 566.2307 | -1.06 |

Data derived from the analysis of (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. mdpi.com

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique, particularly powerful for analyzing large biomolecules and synthetic polymers, but also applicable to smaller organic molecules. bruker.comyoutube.com The process involves co-crystallizing the analyte with a matrix compound that strongly absorbs laser energy. youtube.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules, which are then accelerated into the time-of-flight analyzer. bruker.comyoutube.com

The key advantages of MALDI-TOF MS include its speed, high sensitivity, and tolerance for complex mixtures and salts. bruker.comnih.gov It is a "soft" ionization method, meaning it typically produces intact, singly charged molecular ions ([M+H]⁺ or [M+Na]⁺), minimizing fragmentation of fragile molecules. youtube.com This is particularly useful for getting a clear molecular weight distribution in a sample. youtube.com

For a compound like 1,1'-Biphenyl, 2,3'-dimethoxy-, MALDI-TOF would be expected to produce a clear spectrum dominated by the molecular ion peak. While it is more commonly used for larger molecules like proteins and peptides, its application in analyzing smaller molecules is well-established. nih.govnih.gov The choice of matrix is critical; common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) are chosen based on their ability to absorb the laser wavelength and facilitate proton transfer to the analyte. youtube.com The time-of-flight analyzer then separates these ions based on their mass-to-charge ratio, with smaller ions reaching the detector faster than larger ones. youtube.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. uzh.ch For aromatic compounds like 1,1'-Biphenyl, 2,3'-dimethoxy-, the absorption bands observed are primarily due to π → π* and n → π* transitions. tanta.edu.eglibretexts.org

The biphenyl system contains conjugated π-electrons across both aromatic rings, which gives rise to intense π → π* transitions. tanta.edu.eg The degree of conjugation, and thus the energy of these transitions, is highly dependent on the dihedral angle between the two phenyl rings. westmont.edu A more planar conformation allows for greater π-electron delocalization, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift). libretexts.orgwestmont.edu

The presence of methoxy (-OCH₃) groups introduces non-bonding electrons (n-electrons) on the oxygen atoms. These can undergo n → π* transitions, which are typically lower in energy (occur at longer wavelengths) but are also much weaker (lower molar absorptivity) than π → π* transitions. uzh.ch

Research on related compounds provides insight into the expected spectrum. In a study of biphenyl itself, the twisted ground state conformation gives rise to a strong absorption band. westmont.edu For 2,6-dimethoxyphenol (B48157) (DMOPh), theoretical calculations show allowed transitions at 248 nm, 228 nm, and 197.3 nm. researchgate.net A more complex derivative containing a fluoro-biphenyl moiety exhibited UV absorption maxima at 257 nm and 300 nm. mdpi.com Therefore, 1,1'-Biphenyl, 2,3'-dimethoxy- is expected to show strong absorption bands in the 200-300 nm region, characteristic of its substituted biphenyl chromophore.

Table 2: Typical Electronic Transitions in Biphenyl Systems

| Transition Type | Description | Expected Wavelength Region |

|---|---|---|

| π → π* | Promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch | Strong absorption, typically < 300 nm for biphenyls. mdpi.comresearchgate.net |

X-ray Crystallography for Precise Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous data on bond lengths, bond angles, and conformational details. mdpi.com

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-Crystal X-ray Diffraction (SC-XRD) is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a compound in its crystalline state. mdpi.com By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated, which can be mathematically analyzed to produce a three-dimensional model of the electron density within the crystal. nih.gov From this model, the precise positions of individual atoms can be determined.

For biphenyl derivatives, SC-XRD is invaluable for confirming the substitution pattern and determining the molecule's solid-state conformation, including the critical dihedral angle between the phenyl rings. nih.goviucr.org Studies on closely related compounds, such as 4,4'-dimethoxy-1,1-biphenyl, have been successfully characterized using SC-XRD, providing detailed structural parameters. researchgate.net The analysis also reveals intermolecular interactions like C-H···π and π···π stacking, which are crucial for the stability of the crystal packing. researchgate.net

Conformational Analysis and Dihedral Angle Investigations in Biphenyl Systems

The conformation of biphenyl systems is largely defined by the torsional or dihedral angle between the two aromatic rings. libretexts.org This angle represents a balance between two opposing factors: steric hindrance between the ortho-substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement. westmont.edu

In the solid state, this dihedral angle is also influenced by crystal packing forces. iucr.orgmanchester.ac.uk X-ray diffraction studies of various substituted biphenyls have revealed a wide range of dihedral angles. For example, the analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate showed a dihedral angle of 24.3(1)°. nih.gov In another derivative, dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate, the plane of the methyl carboxylate substituent makes a dihedral angle of 18.52(8)° with its parent benzene ring. iucr.org The study of how this angle changes with different substitution patterns is a key area of conformational analysis, as it directly impacts the electronic and chiroptical properties of the molecule. nih.goviucr.org

Table 3: Dihedral Angles in Biphenyl Derivatives from X-ray Crystallography

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate | 24.3(1) | nih.gov |

Elucidation of Crystal Systems and Space Groups

The full structural analysis by SC-XRD includes the determination of the crystal system and space group, which describe the symmetry of the crystal lattice and the arrangement of molecules within the unit cell. nih.govnih.gov This information is fundamental to crystallography.

Biphenyl derivatives have been shown to crystallize in various systems. For example, 4,4'-dimethoxy-1,1-biphenyl crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net Similarly, several other dimethoxybenzene and biphenyl derivatives adopt a monoclinic crystal system. iucr.orgiucr.orgnih.gov However, other systems are possible, as seen with 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate, which crystallizes in the tetragonal system with the space group I4₁cd. nih.gov The specific crystal system and space group are determined by the molecule's shape and the nature of the intermolecular forces that govern its packing in the solid state.

Table 4: Crystallographic Data for Representative Biphenyl and Dimethoxybenzene Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 4,4'-dimethoxy-1,1-biphenyl | Monoclinic | P2₁/c | researchgate.net |

| 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate | Tetragonal | I4₁cd | nih.gov |

| Dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate | Monoclinic | Not specified in abstract | iucr.org |

Computational Chemistry and Theoretical Investigations of 1,1 Biphenyl, 2,3 Dimethoxy

Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,1'-Biphenyl, 2,3'-dimethoxy-, DFT calculations are instrumental in determining its optimized molecular geometry, electronic properties, and vibrational frequencies.

Theoretical studies on related dimethoxybiphenyl compounds, such as 4,4'-dimethoxy-1,1'-biphenyl (B188815), have been performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set to optimize the molecular structure. researchgate.net This level of theory allows for a detailed comparison between the theoretically predicted and experimentally determined (via X-ray diffraction) geometric parameters like bond lengths and angles. researchgate.net For instance, in a study on 4,4'-dimethoxy-1,1'-biphenyl, the optimized structure was compared with its X-ray crystal structure, showing good agreement. researchgate.net

The vibrational frequencies calculated by DFT can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes. This comparative analysis helps to confirm the molecular structure and provides a deeper understanding of the molecule's dynamic behavior.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Prediction and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule and understanding its intermolecular interactions. The MEP map illustrates the charge distribution within a molecule, with different colors representing regions of varying electrostatic potential.

For dimethoxybiphenyl derivatives, MEP analysis reveals the electrophilic and nucleophilic sites. researchgate.net Typically, red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack. In studies of 4,4'-dimethoxy-1,1'-biphenyl, the MEP map showed that the oxygen atoms are centers of high electron density (electrophilic nature), while the hydrogen atoms are electron-deficient (nucleophilic nature). Such analyses are crucial for understanding how 1,1'-Biphenyl, 2,3'-dimethoxy- might interact with other molecules, including potential biological targets. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity.

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org For example, the HOMO-LUMO energy gap for 4,4'-dimethoxy-1,1'-biphenyl was calculated to be 4.57 eV, indicating a stable molecule. The energies of the HOMO and LUMO also relate to the molecule's electron-donating and electron-accepting abilities, respectively.

Table 1: Frontier Molecular Orbital Data for a Related Dimethoxybiphenyl

| Parameter | Energy (eV) |

| EHOMO | -5.48 |

| ELUMO | -0.912 |

| Energy Gap (ΔE) | 4.57 |

Data for 4,4'-dimethoxy-1,1'-biphenyl as an illustrative example.

Natural Bonding Orbital (NBO) Charge Analysis for Electron Delocalization and Bonding Characteristics

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these delocalizations. uni-muenchen.de

Exploration of Wave Functional Properties (e.g., Localized Orbital Locator, Electron Localization Function, Non-Covalent Interactions)

Further computational analysis can delve into various wave functional properties to gain deeper insights into the electronic structure. The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are tools used to visualize and understand the regions of electron localization in a molecule, such as covalent bonds and lone pairs.

The study of non-covalent interactions (NCI) is particularly important for understanding the crystal packing and intermolecular interactions of biphenyl (B1667301) derivatives. Hirshfeld surface analysis is a common method used to explore and quantify these interactions, such as H···H, C···H, and O···H contacts, which play a significant role in the stability of the crystal structure.

Computational Studies of Chiroptical Properties and Stereochemistry in Axially Chiral Dimethoxybiphenyls

Many biphenyl derivatives, including those with methoxy (B1213986) substitutions, can exhibit axial chirality due to restricted rotation around the biphenyl C-C bond. Computational methods are essential for studying the chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL), of these chiral molecules. nih.gov

In-Silico Molecular Modeling for Exploring Ligand-Receptor Interactions (Methodological Focus)

In-silico molecular modeling, particularly molecular docking, is a powerful technique to explore the potential interactions between a small molecule like 1,1'-Biphenyl, 2,3'-dimethoxy- and a biological receptor. dergipark.org.trnih.gov This method predicts the preferred binding orientation and affinity of the ligand to the active site of a protein. openreview.net

The process typically involves preparing the 3D structures of both the ligand and the receptor. The ligand's energy is minimized, and for the protein, water molecules and co-crystallized ligands are often removed. dergipark.org.tr Docking simulations then generate various binding poses and score them based on factors like shape complementarity, electrostatic potentials, and intermolecular forces. nih.gov These studies can provide valuable insights into the potential biological activity of dimethoxybiphenyl derivatives and guide the design of new, more potent compounds. nih.gov

In-depth Analysis of 1,1'-Biphenyl, 2,3'-dimethoxy-: A Review of Current Research

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, detailed information on the chemical compound 1,1'-Biphenyl, 2,3'-dimethoxy- . This particular unsymmetrical isomer is not widely documented, and as a result, a thorough article adhering to the requested detailed outline cannot be generated at this time.

The vast body of research on dimethoxybiphenyl compounds is heavily concentrated on other isomers, primarily due to their specific structural properties that make them valuable in various applications. Symmetrically substituted isomers such as 3,3'-dimethoxybiphenyl (B1581302) and 4,4'-dimethoxybiphenyl, as well as ortho-substituted isomers like 2,2'-dimethoxybiphenyl (B32100) and 2,6'-dimethoxybiphenyl, are well-studied and commercially available. These compounds are frequently used as precursors for advanced materials and are particularly crucial in the development of sophisticated ligands for catalysis.

While the synthesis of molecules containing the 2,3'-dimethoxybiphenyl core has been reported in highly specialized contexts, such as in the study of polychlorinated biphenyl (PCB) metabolites, this research does not provide information on the parent compound itself. For instance, the synthesis of 3',5-dichloro-2,3-dimethoxy-1,1'-biphenyl has been documented as part of an effort to create analytical standards for environmental contaminants. nih.govnih.govresearchgate.net This work confirms the possibility of creating the 2,3'-dimethoxy substitution pattern but offers no data on the properties or applications of the non-chlorinated parent compound as requested.

Similarly, derivatives such as 2',3'-Dimethoxy[1,1'-biphenyl]-2-ol and 2,3'-Dimethoxy-[1,1'-biphenyl]-4,4'-diamine are listed in chemical databases, indicating their existence. epa.govnih.gov However, specific research detailing their use as building blocks, ligands, or material precursors is not available.

Given the strict requirement to focus solely on 1,1'-Biphenyl, 2,3'-dimethoxy- and the absence of dedicated research on its applications in catalysis, polymer science, or functional materials, it is not possible to provide scientifically accurate content for the requested outline sections. Information on the following topics for this specific isomer is not available in the reviewed sources:

Applications of 1,1 Biphenyl, 2,3 Dimethoxy and Its Derivatives in Advanced Materials and Catalysis Research

Role as Fine Chemical Intermediates in Industrial and Academic Synthesis

An attempt to populate these sections would require extrapolation from other isomers, which would violate the core instruction to focus exclusively on 1,1'-Biphenyl, 2,3'-dimethoxy- . Therefore, to maintain scientific accuracy and adhere to the provided constraints, the article cannot be generated.

Future Research Directions and Emerging Avenues for Dimethoxybiphenyl Compounds

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of biaryl compounds, including dimethoxybiphenyls, has traditionally relied on classic cross-coupling reactions. However, the future of chemical synthesis is increasingly focused on sustainability and efficiency.

Metal-Free and Biocatalytic Couplings: A significant emerging trend is the move away from precious metal catalysts. EU-funded initiatives have successfully developed metal-free methods for synthesizing biaryl molecules, which are not only more sustainable but can also be more effective for sterically hindered substrates. mdpi.com Biocatalysis, utilizing enzymes like cytochrome P450, presents another promising frontier. nih.gov This approach offers high selectivity and can operate under mild conditions, providing a programmable platform for constructing complex biaryl structures. nih.govuni-regensburg.de

Flow Chemistry: The integration of lithiation, zincation, and Negishi coupling in a continuous-flow microreactor system has demonstrated the potential for the rapid and efficient synthesis of functionalized biaryls. This "flash chemistry" approach allows for reactions to be completed in seconds and can facilitate both halogen- and metal-selective cross-couplings, opening up avenues for creating complex, multi-substituted biphenyl (B1667301) derivatives.

The table below illustrates a comparison of different synthetic approaches for biaryl compounds, highlighting the trend towards more sustainable methods.

| Synthetic Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acids | Varies, often requires base and heating | High functional group tolerance, commercially available reagents | Use of precious metal catalyst, potential for metal contamination |

| Metal-Free Coupling | Aryl sulfonamides, benzyne | Metal-free | Sustainable, effective for sterically hindered substrates | May require specific starting materials |

| Biocatalytic Coupling | Cytochrome P450 enzymes | Mild, aqueous conditions | High selectivity, environmentally friendly | Enzyme stability and substrate scope can be limiting |

| Flow Chemistry | Integrated lithiation/zincation/Negishi | Continuous flow, rapid | Fast reaction times, high efficiency, potential for automation | Requires specialized equipment |

Integration of Advanced In-Situ Spectroscopic Characterization Techniques

Understanding the intricate mechanisms of chemical reactions is paramount for optimizing existing methods and designing new ones. The integration of advanced in-situ and operando spectroscopic techniques allows for the real-time monitoring of reactions as they occur, providing invaluable insights into transient intermediates and reaction kinetics.

Operando Spectroscopy: Techniques such as operando X-ray Absorption Spectroscopy (XAS) have been successfully employed to study the Suzuki-Miyaura cross-coupling reaction, revealing the stability of palladium nanoparticle catalysts and implicating surface defects in the catalytic cycle. mdpi.com This level of detail is crucial for designing more robust and efficient catalysts.

In-Situ NMR and FTIR: In-situ High-Pressure Infrared (HP-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the molecular structures of catalyst complexes under actual reaction conditions. These techniques have been used to study the behavior of rhodium complexes in hydroformylation reactions, allowing for the identification of key intermediates in the catalytic cycle. chemrxiv.org

Raman Spectroscopy: For real-time monitoring of continuous-flow reactions, Raman spectroscopy has emerged as a valuable tool. nih.gov It allows for the non-invasive monitoring of product formation and can be used to rapidly optimize reaction conditions. nih.gov A device combining quantum dots and gold nanoparticles has even been developed to act as a "nano-camera" for observing photochemical reactions in real-time. nih.gov

The following table summarizes some of the key in-situ spectroscopic techniques and their applications in studying biaryl synthesis.

| Spectroscopic Technique | Information Obtained | Application Example |

| Operando X-ray Absorption Spectroscopy (XAS) | Catalyst structure and stability, metal leaching | Studying palladium nanoparticle catalysts in Suzuki cross-coupling. mdpi.com |

| In-Situ Infrared (IR) Spectroscopy | Identification of functional groups and intermediates | Monitoring the formation of ketene (B1206846) intermediates in the synthesis of β-lactams. |

| In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of molecular structures of catalyst complexes | Investigating rhodium-based catalysts in hydroformylation. chemrxiv.org |

| Raman Spectroscopy | Real-time reaction monitoring, product quantification | Optimizing continuous-flow synthesis of coumarins. nih.gov |

Synergistic Approaches Combining Computational Predictions with Experimental Validation

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating the discovery and development of new molecules and materials. Density Functional Theory (DFT) calculations, in particular, have become an indispensable tool for predicting the structural, electronic, and reactive properties of biphenyl derivatives.

Predictive Modeling: Computational studies can predict a wide range of properties for biphenyl compounds, including their conformational mobility, molecular electrostatic potential (MEP), and dipole moments. uni-regensburg.denih.gov This information can be used to rationalize observed properties, such as the selective toxicity of polychlorinated biphenyls (PCBs), and to predict the behavior of new, unsynthesized derivatives. uni-regensburg.denih.gov For instance, DFT calculations can help in understanding the electronic distribution and reactivity of fluorinated biphenyls, which are of interest for their potential applications in materials science. mdpi.com

Validation and Refinement: Experimental techniques, such as single-crystal X-ray diffraction (SC-XRD), provide the ground truth for validating and refining computational models. mdpi.com The close agreement between calculated and experimental structures lends confidence to the predictive power of the theoretical methods. mdpi.com This iterative process of prediction and validation allows for the rational design of molecules with desired properties. Machine learning algorithms are also being developed to predict the properties of biphenyl derivatives, such as the retention times of hydroxylated PCBs in chromatography, which can aid in their identification and quantification. nih.gov

The table below provides examples of how computational and experimental approaches are used in conjunction to study biphenyl derivatives.

| Computational Method | Experimental Technique | Information Gained |

| Density Functional Theory (DFT) | Single-Crystal X-ray Diffraction (SC-XRD) | Validation of predicted molecular structures and conformations. mdpi.com |

| Molecular Dynamics (MD) Simulations | Spectroscopic analysis (NMR, IR) | Understanding conformational mobility and intermolecular interactions. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | In vitro biological assays | Predicting the biological activity of different biphenyl congeners. |

| Machine Learning Models | Chromatographic and Mass Spectrometric data | Predicting analytical properties for identification and quantification. nih.gov |

Expansion of Catalytic Applications Beyond Conventional Coupling Reactions

While biphenyl derivatives are most famously associated with cross-coupling reactions, their structural and electronic properties make them promising candidates for a broader range of catalytic applications.

Organocatalysis: Chiral biphenyl derivatives have shown significant potential as organocatalysts. For example, an axially chiral biphenylprolinamide has been used to facilitate the enantioselective aldol (B89426) reaction of α-keto phosphonates and aldehydes, producing pharmaceutically relevant products with high yields and excellent enantioselectivities. mdpi.com The development of new organocatalysts based on the biphenyl scaffold, including those incorporating diamine functionalities, is an active area of research. arizona.edu

Ligands in Homogeneous Catalysis: The biphenyl backbone is a key component in many privileged ligands used in transition metal catalysis. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the biphenyl rings. For instance, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been shown to be an excellent ligand for the copper-catalyzed N-arylation of imidazoles. uni-regensburg.de N-functionalized bis(diarylphosphino)amine-type ligands, which often incorporate a biphenyl moiety, have diverse applications in homogeneous catalysis, including ethylene (B1197577) oligomerization. mdpi.com

Electrocatalysis: The electrochemical synthesis of biaryl scaffolds from phenols and anilines is an emerging green methodology that avoids the use of transition metals. nih.gov This approach offers a more atom-economical and waste-free route to these important compounds. nih.gov Pincer complexes based on earth-abundant 3d metals with aryl ligands are also being explored for their potential in both homogeneous catalysis and electrocatalysis. rsc.org

The following table highlights some of the expanded catalytic applications of biphenyl derivatives.

| Catalytic Application | Role of Biphenyl Derivative | Example |

| Organocatalysis | Chiral scaffold to induce enantioselectivity | Enantioselective aldol reactions catalyzed by a chiral biphenylprolinamide. mdpi.com |

| Homogeneous Catalysis | Ligand to modulate the properties of a metal center | Copper-catalyzed N-arylation of imidazoles using a dimethoxyphenanthroline ligand. uni-regensburg.de |

| Electrocatalysis | Substrate for metal-free biaryl synthesis | Anodic coupling of guaiacol (B22219) to form biphenol derivatives. nih.gov |

| Polymerization | Ligand for transition metal catalysts | Olefin metathesis polymerization using a 2,2'-di(1H-inden-2-yl)-1,1'-biphenyl ligand. |

Rational Design and Synthesis of Functionally Tailored 1,1'-Biphenyl, 2,3'-Dimethoxy- Derivatives for Specific Research Challenges

The future of research on "1,1'-Biphenyl, 2,3'-dimethoxy-" and its derivatives lies in the rational design and synthesis of molecules with specific functions to address particular scientific challenges. The unsymmetrical nature of the 2,3'-dimethoxy substitution pattern offers a unique platform for creating tailored molecules.

Probing Biological Systems: The specific substitution pattern of 1,1'-Biphenyl, 2,3'-dimethoxy- could be exploited to design probes for biological systems. The differential positioning of the methoxy (B1213986) groups could lead to specific interactions with biological targets, such as enzymes or receptors. Computational docking studies could be used to predict potential binding interactions, guiding the synthesis of derivatives with enhanced affinity and selectivity.

Development of Novel Materials: The electronic properties of dimethoxybiphenyls make them interesting candidates for organic electronic materials. By strategically adding other functional groups to the 1,1'-Biphenyl, 2,3'-dimethoxy- core, it may be possible to tune the HOMO/LUMO energy levels and create materials with desired properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

Asymmetric Catalysis: The inherent chirality of certain substituted biphenyls (atropisomerism) is a key feature that can be exploited in asymmetric catalysis. While 1,1'-Biphenyl, 2,3'-dimethoxy- itself is not chiral, the introduction of appropriate substituents at the ortho positions could induce atropisomerism, leading to the development of novel chiral ligands or organocatalysts. The synthesis of such derivatives would be a significant research challenge, requiring stereoselective synthetic methods.

The table below outlines potential research challenges and how functionally tailored 1,1'-Biphenyl, 2,3'-dimethoxy- derivatives could be designed to address them.

| Research Challenge | Design Strategy for 1,1'-Biphenyl, 2,3'-dimethoxy- Derivative | Potential Application |

| Selective Enzyme Inhibition | Introduce functional groups that mimic the natural substrate or bind to a specific allosteric site. | Development of new therapeutic agents. |

| Efficient Charge Transport in Organic Electronics | Modify the biphenyl core with electron-donating or -withdrawing groups to tune the energy levels. | Creation of new materials for OLEDs and OPVs. |

| Enantioselective Synthesis | Introduce bulky ortho-substituents to create a stable atropisomeric chiral axis. | Design of novel chiral ligands for asymmetric catalysis. |

| Fluorescent Sensing of Analytes | Incorporate a fluorophore and a binding site for the target analyte onto the biphenyl scaffold. | Development of new chemical sensors. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.